molecular formula C11H10N2O5 B2417134 (1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 956253-85-3

(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B2417134
CAS No.: 956253-85-3
M. Wt: 250.21
InChI Key: FRTPHDWLQSBFKN-DTWKUNHWSA-N
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Description

“(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 956253-85-3. It has a molecular weight of 250.21 .


Molecular Structure Analysis

The compound contains a total of 29 bonds, including 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also includes 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 aromatic nitro group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 250.21 g/mol . It is a solid in physical form .

Scientific Research Applications

Structural Analysis

The structural and conformational analysis of compounds related to (1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid has been a subject of study. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, which shares a similar structural motif, was determined using X-ray methods. This analysis revealed insights into the spatial arrangement and interactions of the carboxyl and phenyl groups in such compounds (Korp, Bernal, & Fuchs, 1983).

Synthetic Precursors

Doubly activated cyclopropanes, including derivatives similar to this compound, have been used as synthetic precursors in organic synthesis. These precursors facilitate the regiospecific synthesis of complex organic compounds, such as 4-nitro- and 4-cyano-dihydropyrroles (Wurz & Charette, 2005).

Biocatalytic Asymmetric Synthesis

In the field of biocatalysis, (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, a compound closely related to this compound, has been synthesized using a bacterial strain, Sphingomonas aquatilis. This study highlights the potential of using microorganisms as biocatalysts for producing stereochemically complex molecules (Zhu, Shi, Zhang, & Zheng, 2018).

Lewis Acid-Catalyzed Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes, which can be structurally related to this compound, has been explored. This reaction proceeds at room temperature, maintaining the enantiomeric purity and is applied in the synthesis of various pharmacologically relevant compounds (Lifchits & Charette, 2008).

Cyclopropane Ring in Biological Activities

The cyclopropane moiety, a key feature of this compound, is found in various natural products with diverse biological activities, such as antifungal, antimicrobial, and antiviral properties. The study of these compounds includes their isolation, structural characterization, synthesis, and exploration of biological activities (Coleman & Hudson, 2016).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-10(8-5-9(8)11(15)16)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-9H,5H2,(H,12,14)(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPHDWLQSBFKN-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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